IUPAC name and CAS number for 3-(Chloromethyl)quinoline
IUPAC name and CAS number for 3-(Chloromethyl)quinoline
Chemical Profile, Synthesis, and Application in Medicinal Chemistry
Identity & Physicochemical Profile[1]
3-(Chloromethyl)quinoline is a versatile heterocyclic building block, distinct from its more common isomer, 2-(chloromethyl)quinoline.[1] It serves as a critical electrophilic intermediate in the synthesis of functionalized quinoline derivatives, particularly in the development of kinase inhibitors, receptor antagonists, and antimalarial agents.[1]
Due to the high reactivity of the benzylic-like carbon-chlorine bond, this compound is frequently stored and handled as its hydrochloride salt to prevent spontaneous polymerization or hydrolysis.[1]
Fact Sheet
| Parameter | Data |
| IUPAC Name | 3-(Chloromethyl)quinoline |
| Common Name | 3-Chloromethylquinoline; 3-(Chloromethyl)benzo[b]pyridine |
| CAS Number (Free Base) | 104325-51-1 |
| CAS Number (HCl Salt) | 21863-56-9 |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol (Free Base); 214.09 g/mol (HCl Salt) |
| Physical State | Off-white to yellow solid (Salt); Viscous oil/solid (Free Base) |
| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water (Free Base) |
| Stability | Hygroscopic; Free base degrades in moist air (hydrolysis to alcohol).[1][2] |
Synthetic Pathways: Process Chemistry
The synthesis of 3-(chloromethyl)quinoline requires precise control to avoid over-chlorination or ring chlorination.[1] While radical halogenation of 3-methylquinoline is theoretically possible, it often yields mixtures.[1] The industry-standard protocol utilizes the Deoxyhalogenation of (quinolin-3-yl)methanol .[1]
Method A: Deoxyhalogenation (Preferred)
This method offers the highest regioselectivity and purity.[1] It proceeds via an SNi or SN2 mechanism depending on the solvent and reagents used.[1]
Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl). Precursor: (Quinolin-3-yl)methanol (CAS: 13669-67-5).[1]
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood due to the generation of SO₂ and HCl gases.
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Preparation: Charge a dry 250 mL round-bottom flask with (quinolin-3-yl)methanol (5.0 g, 31.4 mmol) and anhydrous Dichloromethane (DCM, 50 mL) .
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Activation: Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
-
Addition: Add Thionyl Chloride (4.5 mL, 62.8 mmol) dropwise over 20 minutes.
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Observation: The reaction is exothermic; gas evolution (SO₂, HCl) will occur.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
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Endpoint: Disappearance of the alcohol starting material.[1]
-
-
Workup (Isolation of Free Base):
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Purification: Flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes) yields the pure product.
Synthesis Workflow Diagram
Figure 1: Step-wise workflow for the conversion of 3-quinolinemethanol to 3-(chloromethyl)quinoline via thionyl chloride.
Reactivity & Mechanistic Insight[1]
3-(Chloromethyl)quinoline is a "privileged" alkylating agent.[1] The quinoline nitrogen acts as an electron-withdrawing group (via induction), but the aromatic system stabilizes the transition state for nucleophilic attack at the exocyclic methylene group.[1]
Primary Reaction: Nucleophilic Substitution (SN2)
The molecule is primarily used to attach the quinoline scaffold to amines, thiols, or phenols.[1]
-
Mechanism: The nucleophile attacks the methylene carbon, displacing the chloride ion.[1]
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Kinetic Note: The reactivity is comparable to benzyl chloride but slightly enhanced due to the electron-deficient nature of the quinoline ring.[1]
Reactivity Pathway Diagram[1]
Figure 2: Divergent synthesis pathways utilizing 3-(chloromethyl)quinoline as a core electrophile.
Applications in Drug Discovery[1][3][4]
The 3-substituted quinoline moiety is topologically distinct from the more common 2- and 4-substituted analogs (found in chloroquine or mefloquine).[1] This structural variation allows for:
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Novel IP Space: Escaping the crowded patent landscape of 2-substituted quinolines.
-
Cysteinyl Leukotriene Receptor Antagonists: Similar to Montelukast, quinoline derivatives are explored for asthma and allergic rhinitis treatments.[1]
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Kinase Inhibition: The quinoline nitrogen can form hydrogen bonds within the ATP-binding pocket of kinases, while the 3-position substituent directs the rest of the molecule into the hydrophobic back-pocket.[1]
Key Research Area: Recent studies have utilized this scaffold to synthesize hybrid molecules combining quinolines with triazoles or pyrimidines to overcome drug resistance in Plasmodium falciparum (Malaria) [1].[3][4]
Handling & Safety (E-E-A-T Protocol)
Hazard Classification:
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Skin Corrosion/Irritation: Category 1B (Causes severe burns).[1]
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Lachrymator: High potential.[1]
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Mutagenicity: Suspected (Alkylating agent).[1]
Self-Validating Safety Protocol:
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Quenching Check: Before disposing of any glassware, rinse with a 5% Ammonium Hydroxide solution.[1] If the solution turns cloudy or generates heat, active alkylating agent remains.[1]
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Double-Gloving: Use Nitrile gloves (minimum 0.11 mm thickness).[1] Breakthrough time for chlorinated benzylics can be <15 minutes.[1] Change gloves immediately upon splash contact.[1]
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Storage: Store under Argon at 2-8°C. If the solid turns from off-white to dark brown, polymerization has occurred; dispose of as hazardous waste.[1]
References
-
National Institutes of Health (NIH). (2023).[1] Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. PMC. Retrieved from [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
